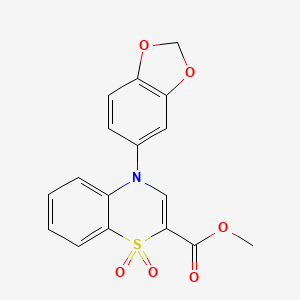

methyl 4-(1,3-benzodioxol-5-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 4-(1,3-benzodioxol-5-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound featuring a 1,4-benzothiazine core fused with a 1,3-benzodioxole moiety. The 1,4-benzothiazine system is sulfonated at the S-atom (1,1-dioxide), and the structure is further substituted with a methyl ester group at position 2 and a 1,3-benzodioxol-5-yl group at position 4.

The synthesis of such compounds typically involves alkylation or arylation reactions, as seen in analogous 1,2-benzothiazine derivatives (e.g., ethyl iodide-mediated alkylation in ).

Properties

IUPAC Name |

methyl 4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO6S/c1-22-17(19)16-9-18(11-6-7-13-14(8-11)24-10-23-13)12-4-2-3-5-15(12)25(16,20)21/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUMMKPCHNUAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1,3-benzodioxol-5-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and a catalytic amount of acetic acid can lead to the formation of the desired benzothiazine core .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-benzodioxol-5-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl 4-(1,3-benzodioxol-5-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action for methyl 4-(1,3-benzodioxol-5-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally related benzothiazine and benzothiadiazine derivatives, focusing on substituent effects, synthesis, and biological relevance.

*Calculated based on structural analogy to .

Key Observations:

Fluorine in the 6-position () could increase lipophilicity and metabolic stability, a common strategy in drug design .

Synthetic Pathways :

- The target compound likely shares synthesis steps with its fluorinated analog, such as sulfonation of the thiazine ring and subsequent coupling of the benzodioxole moiety. demonstrates that alkylation (e.g., with ethyl iodide) is efficient for introducing ether groups in related systems .

1,2,3-Benzothiadiazines () highlight the therapeutic importance of sulfonated heterocycles, further supporting the target compound’s relevance in medicinal chemistry .

Crystallographic and Conformational Insights :

- In related 1,2-benzothiazines (), the thiazine ring adopts a distorted half-chair conformation , with intermolecular interactions (C–H⋯S/O, π-π stacking) stabilizing the crystal lattice. The target compound’s 1,4-benzothiazine core may exhibit similar conformational flexibility, influencing its solid-state packing and solubility .

Biological Activity

Methyl 4-(1,3-benzodioxol-5-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound with significant potential in medicinal chemistry due to its unique molecular structure and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzodioxole ring fused with a benzothiazine core, contributing to its distinctive chemical properties. Its molecular formula is , with a molecular weight of approximately 376.35 g/mol. The presence of various functional groups enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H12N2O6S |

| Molecular Weight | 376.35 g/mol |

| Key Functional Groups | Benzodioxole, Benzothiazine |

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Several studies have reported its effectiveness against various pathogens:

- Study Findings : Ahmad et al. (2011) synthesized derivatives of this compound that exhibited moderate to significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The compound's action may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated:

- Research Insights : Certain derivatives have shown moderate superoxide scavenging activity, indicating potential applications in oxidative stress-related conditions .

- Case Study : A study conducted by Ahmad et al. (2012) evaluated the antioxidant capacity of various derivatives and found that some effectively reduced oxidative damage in cellular models.

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties:

- In Vitro Studies : Preliminary studies indicate that the compound can inhibit the proliferation of cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .

- Mechanistic Insights : The exact pathways involved are still under investigation; however, it is believed that the compound may interact with specific cellular targets involved in cancer progression.

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Case Study 2: Antioxidant Activity Assessment

In a controlled experiment measuring antioxidant activity:

| Derivative | Superoxide Scavenging Activity (%) |

|---|---|

| Derivative A | 52% |

| Derivative B | 68% |

| Methyl Compound | 45% |

These findings suggest that while the parent compound exhibits some antioxidant activity, derivatives may enhance this property significantly.

Q & A

Q. Basic

- X-ray crystallography : Determines molecular conformation, bond lengths (e.g., C9–O4 at 1.336–1.352 Å in related compounds), and intermolecular interactions (e.g., C–H⋯S/O hydrogen bonds and π-π stacking) .

- NMR spectroscopy : Confirms substituent positions (e.g., methyl and benzodioxol groups).

- IR spectroscopy : Validates carbonyl (C=O) and sulfonyl (SO₂) functional groups .

How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Advanced

Optimization strategies include:

- Solvent selection : Acetonitrile is standard, but polar aprotic solvents like DMF may enhance reactivity.

- Catalyst use : Transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 7 hours to <1 hour) and improves yields, as demonstrated in analogous benzothiazine syntheses .

- Temperature control : Higher temperatures (80–100°C) may accelerate alkylation but risk decomposition .

How do π-π interactions and hydrogen bonding influence the crystal packing and stability of this compound?

Advanced

Crystal packing is stabilized by:

- π-π interactions : Centroid distances of ~3.619 Å between aromatic rings, forming dimers .

- C–H⋯S/O hydrogen bonds : Create chains parallel to the crystallographic b-axis, with H⋯S/O distances of 2.6–2.8 Å.

- Distorted half-chair conformation : The thiazine ring adopts this conformation, with deviations <0.0336 Å from planarity, influencing molecular stacking .

What safety protocols are recommended when handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste disposal : Segregate organic waste and consult hazardous waste guidelines, as outlined for structurally similar thiadiazine derivatives .

How to design a structure-activity relationship (SAR) study to evaluate its potential as an antimicrobial agent?

Q. Advanced

- Analog synthesis : Modify substituents at the 4-position (e.g., replace benzodioxol with pyridyl or halophenyl groups).

- Bioassays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, using MIC (minimum inhibitory concentration) assays.

- Data analysis : Compare activity trends with electronic (Hammett σ) or steric (Taft ES) parameters, as seen in benzothiazine carbohydrazide studies .

When encountering contradictory bioactivity data across studies, what analytical approaches can resolve discrepancies?

Q. Advanced

- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting results.

- Assay standardization : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (24–48 hours).

- Statistical analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent choice in antiviral vs. antimicrobial assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.